4-[6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyridazin-3-yl]morpholine 4-[6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyridazin-3-yl]morpholine
Brand Name: Vulcanchem
CAS No.: 2549014-25-5
VCID: VC11840905
InChI: InChI=1S/C20H24F3N5O2/c21-20(22,23)30-17-3-1-16(2-4-17)15-26-7-9-27(10-8-26)18-5-6-19(25-24-18)28-11-13-29-14-12-28/h1-6H,7-15H2
SMILES: C1CN(CCN1CC2=CC=C(C=C2)OC(F)(F)F)C3=NN=C(C=C3)N4CCOCC4
Molecular Formula: C20H24F3N5O2
Molecular Weight: 423.4 g/mol

4-[6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyridazin-3-yl]morpholine

CAS No.: 2549014-25-5

Cat. No.: VC11840905

Molecular Formula: C20H24F3N5O2

Molecular Weight: 423.4 g/mol

* For research use only. Not for human or veterinary use.

4-[6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyridazin-3-yl]morpholine - 2549014-25-5

Specification

CAS No. 2549014-25-5
Molecular Formula C20H24F3N5O2
Molecular Weight 423.4 g/mol
IUPAC Name 4-[6-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]pyridazin-3-yl]morpholine
Standard InChI InChI=1S/C20H24F3N5O2/c21-20(22,23)30-17-3-1-16(2-4-17)15-26-7-9-27(10-8-26)18-5-6-19(25-24-18)28-11-13-29-14-12-28/h1-6H,7-15H2
Standard InChI Key BDPKNNHJSOPZKN-UHFFFAOYSA-N
SMILES C1CN(CCN1CC2=CC=C(C=C2)OC(F)(F)F)C3=NN=C(C=C3)N4CCOCC4
Canonical SMILES C1CN(CCN1CC2=CC=C(C=C2)OC(F)(F)F)C3=NN=C(C=C3)N4CCOCC4

Introduction

Structural Overview

The molecular structure of this compound can be dissected into the following key components:

  • Trifluoromethoxyphenyl Group: A highly electronegative and lipophilic functional group that enhances the compound's chemical stability and bioavailability.

  • Piperazine Ring: A six-membered heterocyclic structure known for its role in medicinal chemistry as a pharmacophore in various drugs.

  • Pyridazine Core: A diazine ring (six-membered aromatic ring containing two nitrogen atoms) that serves as the central scaffold for the molecule.

  • Morpholine Ring: A heterocyclic ether that contributes to solubility and potential biological activity.

Synthesis Pathways

The synthesis of such complex molecules typically involves multi-step organic reactions. While specific methods for this exact compound are not directly available, similar compounds are synthesized using the following general steps:

  • Formation of Piperazine Derivatives:

    • Piperazine derivatives are commonly synthesized by reacting substituted benzyl halides with piperazine under basic conditions .

  • Coupling with Pyridazine:

    • The pyridazine core is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions involving halogenated pyridazines and piperazine derivatives.

  • Addition of Morpholine:

    • The morpholine group is typically attached via alkylation or amidation reactions.

Each step requires careful optimization to ensure high yield and purity.

Medicinal Chemistry

Compounds containing piperazine and pyridazine scaffolds have shown significant biological activities, including:

  • Antiviral Activity: Piperazine derivatives have been studied for their effects against viruses such as HIV-1 and HSV-1 .

  • Antitumor Activity: Similar compounds have demonstrated cytotoxicity against cancer cell lines like HepG2 and MDA-MB-231 .

  • Neurological Applications: Piperazines are common in psychotropic drugs due to their interaction with serotonin and dopamine receptors .

Drug Discovery

The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it attractive for drug development targeting diseases like cancer or infectious diseases .

Biological Activity

Studies on related compounds indicate:

  • Enhanced receptor binding due to the electron-withdrawing trifluoromethoxy group.

  • Improved pharmacokinetic profiles with reduced clearance rates .

Challenges

Despite its potential, challenges include:

  • Complex synthesis requiring multiple steps.

  • Limited water solubility due to lipophilic groups.

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